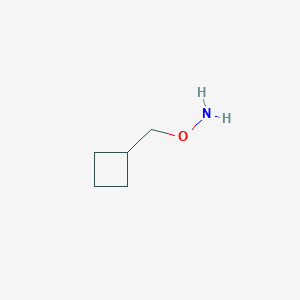

O-(cyclobutylmethyl)hydroxylamine

Übersicht

Beschreibung

O-(cyclobutylmethyl)hydroxylamine is a chemical compound characterized by its unique structure, which includes a cyclobutylmethyl group attached to a hydroxylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: O-(cyclobutylmethyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of cyclobutylmethyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve more complex processes to ensure high purity and yield. These methods may include the use of catalysts and optimized reaction conditions to enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: O-(cyclobutylmethyl)hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Wissenschaftliche Forschungsanwendungen

O-(cyclobutylmethyl)hydroxylamine has several applications in scientific research:

Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound may serve as a precursor or intermediate in the synthesis of biologically active molecules.

Industry: It can be utilized in various industrial processes, including the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which O-(cyclobutylmethyl)hydroxylamine exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxylamine group can act as a nucleophile, participating in reactions that lead to the formation of new chemical bonds. The cyclobutylmethyl group contributes to the compound's unique reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

O-(methyl)hydroxylamine

O-(ethyl)hydroxylamine

O-(propyl)hydroxylamine

O-(butyl)hydroxylamine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

O-(Cyclobutylmethyl)hydroxylamine is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a hydroxylamine functional group, which is known for its reactivity with electrophiles and its role in forming oximes from aldehydes and ketones. The cyclobutylmethyl moiety contributes to its distinct biological properties, particularly in enzyme inhibition and radical scavenging activities.

Enzyme Inhibition

Hydroxylamines, including this compound, have been documented as irreversible inhibitors of various enzymes, especially those containing heme groups. These interactions can lead to significant biological effects, including:

- Antimicrobial Activity : Hydroxylamines exhibit antibacterial properties by inhibiting bacterial ribonucleotide reductase (RNR), an essential enzyme for bacterial proliferation. Studies show that cyclic aliphatic hydroxylamines possess higher radical scavenging activity compared to their linear counterparts .

- Anticancer Potential : Research indicates that hydroxylamine derivatives can inhibit epidermal growth factor receptor (EGFR) activity, crucial for cancer cell proliferation. One study highlighted a derivative with an IC50 value of 7.2 nM against NSCLC cell lines harboring common EGFR mutations .

Antioxidant Properties

This compound has demonstrated antioxidant capabilities, which are vital for combating oxidative stress in biological systems. The compound acts as a radical scavenger, effectively neutralizing free radicals that contribute to cellular damage .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Direct Hydroxylation : Using cyclobutylmethyl halides with hydroxylamine under controlled conditions.

- Reduction Reactions : Employing reducing agents to convert corresponding carbonyl compounds into hydroxylamines.

These methods result in varying yields and purities, which can affect the biological activity of the final product.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of this compound reported significant inhibition of bacterial growth at concentrations comparable to established antibiotics. The compound's mechanism was attributed to its ability to disrupt bacterial metabolic pathways by inhibiting RNR activity .

Case Study 2: Cancer Therapeutics

In a preclinical trial assessing the anticancer properties of hydroxylamine derivatives, this compound demonstrated potent inhibition of tumor growth in xenograft models. The study indicated that the compound's ability to selectively inhibit mutant EGFR variants could offer new avenues for targeted cancer therapy .

Comparative Analysis of Hydroxylamine Derivatives

| Compound Name | IC50 (nM) | Target Enzyme/Activity | Notes |

|---|---|---|---|

| This compound | 7.2 | EGFR (mutant variants) | High selectivity |

| Hydroxylamine A | 10.5 | Ribonucleotide reductase | Moderate efficacy |

| Hydroxylamine B | 15.0 | General antioxidant | Lower potency compared to A |

Eigenschaften

IUPAC Name |

O-(cyclobutylmethyl)hydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-7-4-5-2-1-3-5/h5H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMYBPZYMGBNNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70613429 | |

| Record name | O-(Cyclobutylmethyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773799-69-2 | |

| Record name | O-(Cyclobutylmethyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.